molecular formula C12H12N4O2S B2567321 2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile CAS No. 899747-54-7

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

Cat. No. B2567321
CAS RN: 899747-54-7
M. Wt: 276.31
InChI Key: WPYJTJJQIIBEHQ-UHFFFAOYSA-N
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Description

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by Abdelgawad, Bakr, and Azouz (2018) focused on synthesizing derivatives containing pyrido[2,3-d:6,5-d']dipyrimidine-4,5-diones, tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles, and other related compounds from 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. These compounds were evaluated for their anti-inflammatory effect and ulcerogenic liability. Specifically, one compound exhibited superior edema inhibition compared to celecoxib, and several showed better COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents with lower ulcerogenic risks compared to traditional NSAIDs. Molecular docking studies further supported their mechanism of action, offering a basis for developing new anti-inflammatory drugs (Abdelgawad, Bakr, & Azouz, 2018).

Antioxidant Activity

El‐Mekabaty (2015) reported on the synthesis of polyfunctionally substituted heterocycles, including pyrazoles, pyridines, tetrazoles, thiazoles, thiophenes, and chromenes, that incorporate the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds displayed antioxidant activity comparable to ascorbic acid, highlighting their potential for further development as antioxidant agents (El‐Mekabaty, 2015).

Acyclonucleosides Synthesis

Ubasawa, Takashima, and Sekiya (1995) demonstrated a one-pot synthesis method for acylopyrimidine derivatives, including 2-thiopyrimidine derivatives. This synthesis process involved treating bis(trimethylsilyl)pyrimidine bases with various reagents in acetonitrile, yielding the derivatives in good yields. This method's significance lies in its efficiency and the potential pharmaceutical applications of the synthesized compounds (Ubasawa, Takashima, & Sekiya, 1995).

Electrochemical Studies and Oxidation Potentials

Memarian et al. (2011) investigated the electrochemical oxidation of substituted 2-oxo-1,2,3,4-tetrahydropyrimidin-5-carboxamides in acetonitrile. The study aimed to understand how substituents influence the heterocyclic ring's oxidation potential. The findings provide insight into the electronic and steric effects of substituents on these compounds, which is crucial for designing molecules with desired electrochemical properties (Memarian et al., 2011).

properties

IUPAC Name

2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7-6-14-10-8(9(7)19-5-4-13)11(17)16(3)12(18)15(10)2/h6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYJTJJQIIBEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC#N)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile

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